4-Ethoxy-N-methyl-N-phenylaniline
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Overview
Description
4-Ethoxy-N-methyl-N-phenylaniline is an organic compound with the molecular formula C15H17NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethoxy group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-methyl-N-phenylaniline can be achieved through several methods. One common method involves the N-arylation of aniline derivatives with arylboronic acids under solvent-free conditions using ball milling . The reaction typically involves the use of copper acetate as a catalyst and potassium carbonate as a base. The reaction mixture is ball milled at a high rotational speed, followed by purification through column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-methyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Ethoxy-N-methyl-N-phenylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-methyl-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-phenylaniline: Similar structure but with a methyl group instead of an ethoxy group.
N-Methyl-N-phenylaniline: Lacks the ethoxy group, making it less polar.
4-Ethoxy-N-phenylaniline: Similar but without the methyl group on the nitrogen.
Uniqueness
4-Ethoxy-N-methyl-N-phenylaniline is unique due to the presence of both ethoxy and methyl groups on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21505-67-9 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-ethoxy-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-15-11-9-14(10-12-15)16(2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
InChI Key |
GXTYWFWNCDJBDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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